

Physicochemical properties of 2-Carboxythiophene-5-boronic acid

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Compound of Interest

Compound Name: 2-Carboxythiophene-5-boronic acid

Cat. No.: B188264

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An In-depth Technical Guide to the Physicochemical Properties of 2-Carboxythiophene-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of **2-Carboxythiophene-5-boronic acid** (CAS No: 465515-31-5), a bifunctional heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the presence of both a carboxylic acid and a boronic acid moiety, makes it a versatile building block for the creation of complex molecular architectures.

Chemical Identity and Structure

2-Carboxythiophene-5-boronic acid is a solid, off-white powder.^{[1][2][3]} Its structure combines a thiophene ring with two key functional groups, making it an important reagent in synthetic chemistry, particularly in cross-coupling reactions.

Identifier	Value
IUPAC Name	5-(dihydroxyboryl)-2-thiophenecarboxylic acid[1][4]
Alternate Names	5-Boronthiophene-2-carboxylic acid, 5-Carboxythiophene-2-boronic acid[2][4][5]
CAS Number	465515-31-5[1][2][4][5][6][7]
Molecular Formula	C ₅ H ₅ BO ₄ S[1][2][4][6][7]
SMILES	B(C1=CC=C(S1)C(=O)O)(O)O
InChI Key	OQGIKNPOYTVNNF-UHFFFAOYSA-N[1][2]

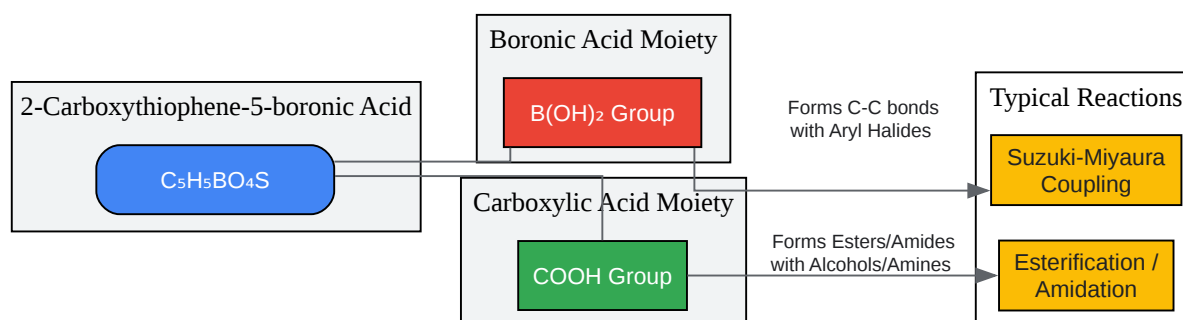
Physicochemical Properties

The following table summarizes the key quantitative physicochemical data available for **2-Carboxythiophene-5-boronic acid**. It is important to note that some properties, such as pKa and solubility, lack extensive experimental data in publicly available literature and are key areas for future characterization.

Property	Value	Source(s)
Molecular Weight	171.97 g/mol	[1][4][6][7]
Physical State	Solid, Off-white Powder	[1][2][3]
Melting Point	135-136 °C	[1][5]
Boiling Point	467.6 ± 55.0 °C (at 760 mmHg)	[1]
Density	1.6 ± 0.1 g/cm ³	[5]
Flash Point	236.6 ± 31.5 °C	[5]
Purity	≥96% (Typical)	[1][2]

Reactivity and Logical Relationships

2-Carboxythiophene-5-boronic acid is a bifunctional molecule. The carboxylic acid group can undergo standard reactions like esterification and amidation, while the boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.^{[3][4][6]} This dual reactivity allows for sequential and orthogonal chemical modifications.



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Caption: Bifunctional nature of **2-Carboxythiophene-5-boronic acid**.

Experimental Protocols

While specific experimental determinations for this exact molecule are not widely published, the following sections describe standard, validated protocols appropriate for characterizing its key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol is based on the standard pharmacopeia method for determining the melting range of a solid substance.^{[5][8]}

- **Sample Preparation:** The solid sample of **2-Carboxythiophene-5-boronic acid** must be thoroughly dried, preferably in a desiccator over a drying agent.^[5] The dried sample is then finely powdered.

- **Capillary Loading:** A small amount of the powdered sample is introduced into the open end of a glass capillary tube (one end sealed). The tube is tapped gently and then dropped through a long glass tube to tightly pack the solid into a column of 2-3 mm at the bottom.^[9]
- **Measurement:** The loaded capillary is placed into the heating block of a melting point apparatus. The temperature is ramped rapidly to about 15-20 °C below the expected melting point (approx. 135 °C) and then slowed to a rate of 1-2 °C per minute.^[9]
- **Data Recording:** Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.^{[7][10][11]}

- **Preparation:** An excess amount of solid **2-Carboxythiophene-5-boronic acid** is added to a series of flasks or vials containing a known volume of the desired aqueous medium (e.g., purified water, pH 7.4 phosphate buffer). The presence of undissolved solid must be visually confirmed.^[11]
- **Equilibration:** The flasks are sealed and placed in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.^[10]
- **Phase Separation:** After agitation, the samples are allowed to stand to let solids settle. The supernatant is then clarified by centrifugation or filtration (using a filter that does not bind the analyte) to remove all undissolved particles.^[7]
- **Quantification:** The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve of known concentrations.

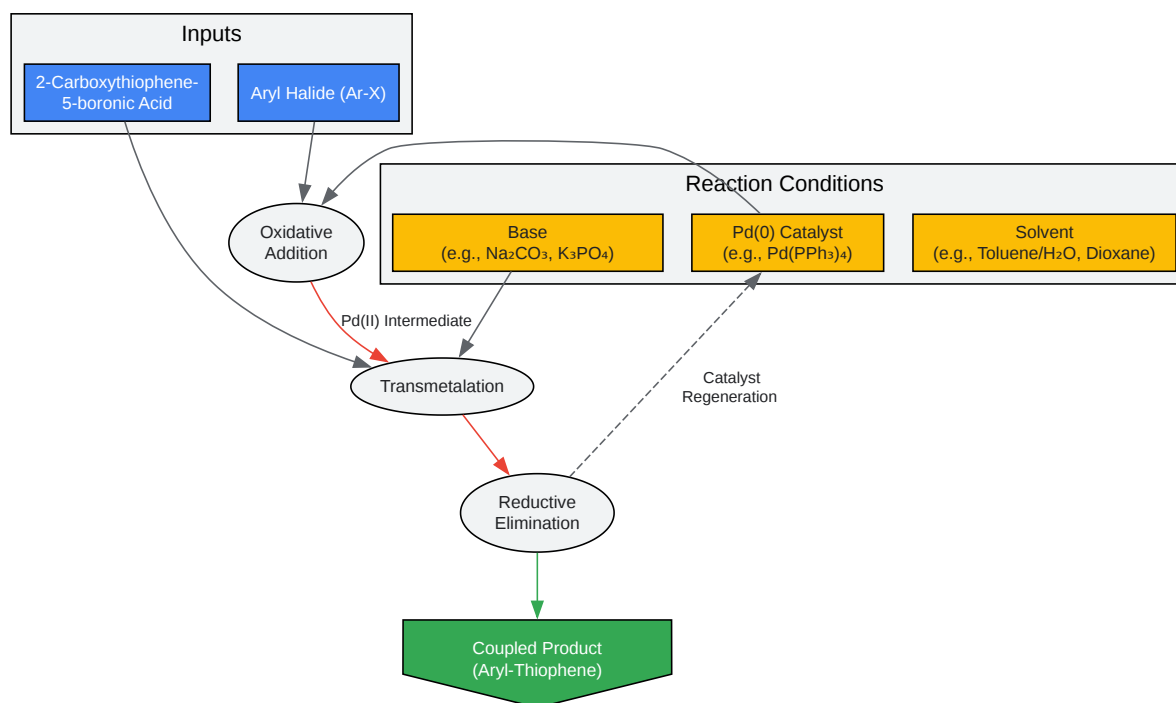
pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant(s) of a substance.^{[12][13][14]}

- **Solution Preparation:** A precise amount of **2-Carboxythiophene-5-boronic acid** is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1 mM).^[12] The ionic strength is kept constant by adding a background electrolyte like KCl.
- **Titration Setup:** The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
- **Titration:** The solution is titrated with a standardized titrant of known concentration (e.g., 0.1 M NaOH). The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.^[13]
- **Data Analysis:** A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be identified from the inflection points on the curve.^[15] Due to the presence of two acidic groups (carboxylic and boronic), two distinct equivalence points may be observed.

Application in Synthesis: Suzuki-Miyaura Coupling

A primary application of **2-Carboxythiophene-5-boronic acid** is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide.^{[1][16][17]}



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Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

2-Carboxythiophene-5-boronic acid is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

Hazard Class	GHS Statement
Acute Toxicity, Oral	H302: Harmful if swallowed[17][18]
Skin Irritation	H315: Causes skin irritation[17][18]
Eye Irritation	H319: Causes serious eye irritation[17][18]
Respiratory Irritation	H335: May cause respiratory irritation[17][18]

Handling Recommendations:

- Use only in a well-ventilated area, preferably a fume hood.[18]
- Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17]
- Avoid breathing dust.[17]
- Wash hands thoroughly after handling.[18]

Storage:

- Store in a cool, dry, well-ventilated place.[19]
- Keep the container tightly sealed to prevent moisture absorption, which can degrade the boronic acid.[1]
- Recommended storage temperatures range from -20°C to 8°C.[1][12][20]

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